3-(Isopentylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one
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Overview
Description
3-(Isopentylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one is an organic compound characterized by its unique structure, which includes an isopentylamino group, a methoxyphenyl group, and a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopentylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Isopentylamino Group: The isopentylamino group can be attached through a nucleophilic substitution reaction using isopentylamine and a suitable leaving group on the cyclohexenone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Isopentylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(Isopentylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Isopentylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(Isopropylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one
- 3-(Isobutylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one
- 3-(Isopentylamino)-5-(4-hydroxyphenyl)-2-cyclohexen-1-one
Uniqueness
3-(Isopentylamino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one is unique due to the presence of the isopentylamino group, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C18H25NO2 |
---|---|
Molecular Weight |
287.4g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3-(3-methylbutylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C18H25NO2/c1-13(2)8-9-19-16-10-15(11-17(20)12-16)14-4-6-18(21-3)7-5-14/h4-7,12-13,15,19H,8-11H2,1-3H3 |
InChI Key |
KFTCVHYTQYIZQI-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC1=CC(=O)CC(C1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)CCNC1=CC(=O)CC(C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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